2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxypropanone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the phenoxypropanone core: This can be achieved by reacting 4-chloro-2-methylphenol with an appropriate halogenated propanone under basic conditions.
Introduction of the piperazine moiety: The intermediate product is then reacted with 4-methylpiperazine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
- 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
Uniqueness
2-(4-Chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is unique due to the specific combination of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H21ClN2O2 |
---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-10-13(16)4-5-14(11)20-12(2)15(19)18-8-6-17(3)7-9-18/h4-5,10,12H,6-9H2,1-3H3 |
InChI Key |
JBLCLXMINJWJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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